molecular formula C7H11NO2 B14643151 Azanium;formaldehyde;phenoxide CAS No. 55426-39-6

Azanium;formaldehyde;phenoxide

Cat. No.: B14643151
CAS No.: 55426-39-6
M. Wt: 141.17 g/mol
InChI Key: DTCDQFXKTVPDBK-UHFFFAOYSA-N
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Description

Phenol, polymer with formaldehyde, ammonium salt is a type of phenolic resin. Phenolic resins are synthetic polymers obtained by the reaction of phenol with formaldehyde. These resins were the first commercial synthetic resins and have been widely used in various applications due to their excellent thermal stability, mechanical strength, and chemical resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenol reacts with formaldehyde in the presence of either an acid or a base catalyst to form phenol-formaldehyde resins. The reaction can proceed via two main routes:

    Resole Resins: Formed under basic conditions with an excess of formaldehyde.

    Novolac Resins: Formed under acidic conditions with an excess of phenol.

Industrial Production Methods

The industrial production of phenol-formaldehyde resins involves the following steps:

    Preparation and Loading of Raw Materials: Phenol and formaldehyde are prepared and loaded into the reaction vessel.

    Condensation Reaction: The phenol and formaldehyde undergo a condensation reaction in the presence of a catalyst to form phenol alcohols.

    Polycondensation: The phenol alcohols undergo further polycondensation to form the resin.

    Cooling and Packaging: The resin is cooled, drained, and packaged for use.

Chemical Reactions Analysis

Phenol-formaldehyde resins undergo various chemical reactions, including:

Common reagents used in these reactions include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and formaldehyde . The major products formed from these reactions are highly cross-linked phenolic resins with excellent thermal and chemical stability .

Mechanism of Action

The mechanism of action of phenol-formaldehyde resins involves the formation of a highly cross-linked polymer network. The hydroxymethyl groups formed during the initial reaction between phenol and formaldehyde can react with other phenolic units to form methylene or ether bridges. This cross-linking process results in a rigid, thermosetting polymer with excellent thermal and chemical stability .

Comparison with Similar Compounds

Phenol-formaldehyde resins can be compared with other similar compounds, such as:

Phenol-formaldehyde resins are unique due to their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for a wide range of applications .

Properties

CAS No.

55426-39-6

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

azanium;formaldehyde;phenoxide

InChI

InChI=1S/C6H6O.CH2O.H3N/c7-6-4-2-1-3-5-6;1-2;/h1-5,7H;1H2;1H3

InChI Key

DTCDQFXKTVPDBK-UHFFFAOYSA-N

Canonical SMILES

C=O.C1=CC=C(C=C1)[O-].[NH4+]

Related CAS

55426-39-6
35297-54-2

Origin of Product

United States

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